
3,5-Difluoro-2-nitrobenzyl bromide
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Overview
Description
3,5-Difluoro-2-nitrobenzyl bromide is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-nitrobenzyl bromide typically involves multiple steps. One common method starts with the nitration of 3,5-difluorotoluene to introduce the nitro group. This is followed by bromination of the methyl group to form the bromomethyl derivative. The reaction conditions often involve the use of strong acids and brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more efficient brominating agents and solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 3,5-difluoro-2-aminobenzene derivatives.
Oxidation: Formation of 3,5-difluoro-2-nitrobenzoic acid.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : 3,5-Difluoro-2-nitrobenzyl bromide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it useful in creating pharmaceuticals and agrochemicals.
2. Medicinal Chemistry
- Pharmaceutical Development : The compound is explored for its potential as a pharmacophore in drug development. Its unique electronic properties can influence the pharmacokinetics and bioactivity of drug candidates.
- Antimicrobial Activity : Research indicates that derivatives of 3,5-difluoro-2-nitrobenzyl compounds exhibit antimicrobial properties, particularly against resistant strains of bacteria and fungi .
3. Biological Studies
- Enzyme Mechanism Investigation : It is employed as a probe to study enzyme mechanisms involving nucleophilic substitution reactions. The reactivity of the bromine atom allows for the investigation of various biological pathways.
- Cellular Interaction Studies : The compound can interact with nucleophilic sites on biomolecules, forming covalent bonds that alter their structure and function. This property is crucial for understanding its therapeutic potential against diseases like cancer .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-nitrobenzyl bromide depends on its functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Nitro Group: Can undergo reduction to form amines, which are important in various biochemical pathways.
Fluorine Atoms: Enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 1-(bromomethyl)-2,4-difluoro-5-nitroBenzene
- 1-(bromomethyl)-3,5-dichloro-2-nitroBenzene
- 1-(bromomethyl)-3,5-difluoro-4-nitroBenzene
Uniqueness
3,5-Difluoro-2-nitrobenzyl bromide is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and stability compared to its analogs. The presence of both fluorine and nitro groups in specific positions on the benzene ring makes it particularly useful in selective organic transformations and the development of specialized materials .
Biological Activity
3,5-Difluoro-2-nitrobenzyl bromide is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of fluorine and nitro groups, enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.
- Molecular Formula : C₇H₄BrF₂NO₂
- Molecular Weight : Approximately 252.01 g/mol
- Structure : Contains two fluorine atoms and one nitro group attached to a benzyl structure, enhancing its lipophilicity and biological interaction potential.
The biological activity of this compound is primarily attributed to its functional groups:
- Bromomethyl Group : Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
- Nitro Group : Can undergo reduction to form amines, which are important in various biochemical pathways.
- Fluorine Atoms : Enhance the compound’s stability and influence its reactivity by modifying the electronic properties of the molecule.
Antimicrobial Activity
Compounds with similar structures often exhibit notable antimicrobial properties. For instance, nitro-substituted aromatic compounds are recognized for their effectiveness against various bacterial strains. The presence of fluorine typically increases lipophilicity, which may enhance membrane permeability and biological efficacy.
Compound Type | Activity | Reference |
---|---|---|
Nitro Compounds | Antibacterial | |
Fluorinated Compounds | Enhanced Lipophilicity |
Case Studies
- Antibacterial Studies : Research indicates that derivatives of nitrobenzyl bromides show significant antibacterial activity against Gram-positive bacteria. For example, compounds similar to this compound have been tested for their ability to inhibit bacterial growth, demonstrating promising results against strains like Staphylococcus aureus.
- Mechanistic Studies : A study focusing on the reduction of the nitro group revealed that reduced forms of similar compounds can interact with cellular targets, leading to apoptosis in cancer cells. This suggests potential applications in anticancer therapies.
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity:
- Irritation Potential : The compound can cause respiratory irritation upon exposure, leading to symptoms such as coughing and inflammation of lung tissue .
- Long-term Exposure Risks : Prolonged exposure may result in chronic respiratory issues or reactive airways dysfunction syndrome (RADS) .
Synthetic Routes
The synthesis of this compound typically involves:
- Nitration of 3,5-Difluorotoluene : Introduction of the nitro group.
- Bromination : Utilizing strong acids and brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
This compound serves as an intermediate in various organic syntheses and has potential applications in pharmaceuticals targeting specific enzymes or receptors .
Research Applications
This compound is utilized in:
- Organic Synthesis : As a precursor for developing more complex organic molecules.
- Pharmaceutical Development : Investigating new drug candidates with enhanced biological activity.
- Materials Science : Developing advanced materials with tailored electronic or photonic properties.
Properties
IUPAC Name |
1-(bromomethyl)-3,5-difluoro-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYHZZFNSUPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)[N+](=O)[O-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258546-68-7 |
Source
|
Record name | 3,5-Difluoro-2-nitrobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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